

H-Arg-Ala-NH₂ · 2HCl: A Technical Guide to a Custom Dipeptide Amide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Arg-Ala-NH₂ · 2 HCl*

Cat. No.: *B15350252*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Arginyl-L-alaninamide dihydrochloride (H-Arg-Ala-NH₂ · 2HCl) is a dipeptide amide that, despite its simple structure, is not readily available as a stock chemical. Extensive searches for a specific Chemical Abstracts Service (CAS) number, detailed experimental data, and established biological roles for this particular molecule have yielded limited direct results. The available information is predominantly focused on its constituent amino acids, L-arginine and L-alanine, and the related, more common single amino acid amides, H-Arg-NH₂ · 2HCl and H-Ala-NH₂ · HCl.

This technical guide provides a comprehensive overview of the predicted chemical properties and structure of H-Arg-Ala-NH₂ · 2HCl based on the known characteristics of its components. It also outlines a general methodology for its synthesis and purification, and discusses potential biological activities based on existing literature for related arginine- and alanine-containing peptides. This document serves as a foundational resource for researchers interested in the custom synthesis and application of this specific dipeptide amide.

Chemical Properties and Structure

As H-Arg-Ala-NH₂ · 2HCl is not a commercially cataloged product, its specific experimental data are not available. However, its chemical properties can be extrapolated from its

constituent parts and related compounds. The free dipeptide, L-Arginyl-L-alanine (H-Arg-Ala-OH), is registered under CAS Number 16709-12-9.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of H-Arg-Ala-NH₂ · 2HCl and its related compounds.

Property	H-Arg-Ala-NH ₂ · 2HCl (Predicted)	H-Arg-NH ₂ · 2HCl	H-Ala-NH ₂ · HCl	L-Arginine	L-Alanine
Molecular Formula	C ₉ H ₂₁ Cl ₂ N ₇ O ₂	C ₆ H ₁₇ Cl ₂ N ₅ O	C ₃ H ₉ ClN ₂ O	C ₆ H ₁₄ N ₄ O ₂	C ₃ H ₇ NO ₂
Molecular Weight	318.21 g/mol	246.14 g/mol	124.57 g/mol	174.20 g/mol	89.09 g/mol
Appearance	Predicted to be a white to off-white crystalline solid or powder.	White to off-white powder. [1]	White crystalline powder. [2]	White crystals or crystalline powder.	White crystalline powder.
Solubility	Predicted to be soluble in water.	Soluble in water.	Soluble in water and slightly soluble in ethanol. [2]	Soluble in water.	Soluble in water.
Storage	Recommended storage at -20°C in a desiccated environment.	Store at -20°C. [1]	Store at room temperature.	Store at room temperature.	Store at room temperature.

Chemical Structure

The chemical structure of H-Arg-Ala-NH₂ · 2HCl consists of an L-arginine residue linked to an L-alanine residue via a peptide bond. The C-terminus of the alanine residue is an amide (-NH₂). The dihydrochloride salt form indicates that two basic sites, likely the α-amino group of arginine and the guanidinium group of the arginine side chain, are protonated and associated with chloride ions.

Below is a 2D representation of the predicted structure of the protonated H-Arg-Ala-NH₂ cation.

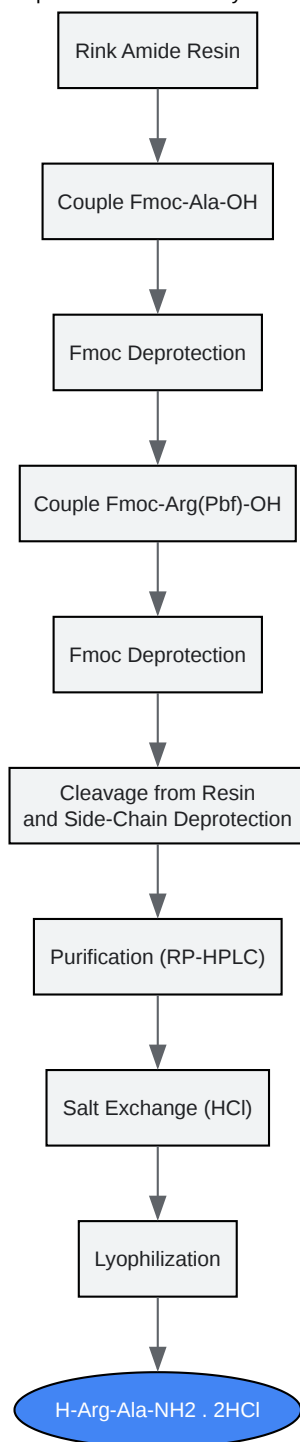
Experimental Protocols

As a custom peptide, a standardized synthesis protocol for H-Arg-Ala-NH₂ · 2HCl is not publicly available. However, it can be readily synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

Proposed Synthesis Workflow

A common approach would be Fmoc-based solid-phase peptide synthesis (SPPS).

Figure 1. Proposed Solid-Phase Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed Solid-Phase Synthesis Workflow for H-Arg-Ala-NH₂ . 2HCl.

Methodology:

- **Resin Preparation:** Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
- **First Amino Acid Coupling:** The C-terminal amino acid, Fmoc-L-Ala-OH, is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
- **Fmoc Deprotection:** The Fmoc protecting group is removed from the alanine residue using a solution of piperidine in DMF.
- **Second Amino Acid Coupling:** The next amino acid, Fmoc-L-Arg(Pbf)-OH, is coupled to the deprotected N-terminus of the resin-bound alanine. The Pbf group protects the guanidinium side chain of arginine.
- **Final Fmoc Deprotection:** The Fmoc group is removed from the N-terminal arginine.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the Pbf side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).
- **Purification:** The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Salt Exchange:** The purified peptide, which is typically a TFA salt after cleavage and purification, is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- **Lyophilization:** The final product is lyophilized to obtain a stable powder.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for H-Arg-Ala-NH₂ · 2HCl, the activities of related peptides provide insights into its potential applications.

Antimicrobial Activity

Peptides rich in arginine are known to possess antimicrobial properties. The positively charged guanidinium group of arginine can interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. The inclusion of alanine can modulate the hydrophobicity and overall structure of the peptide, which can influence its antimicrobial potency and spectrum.

Cell Penetration

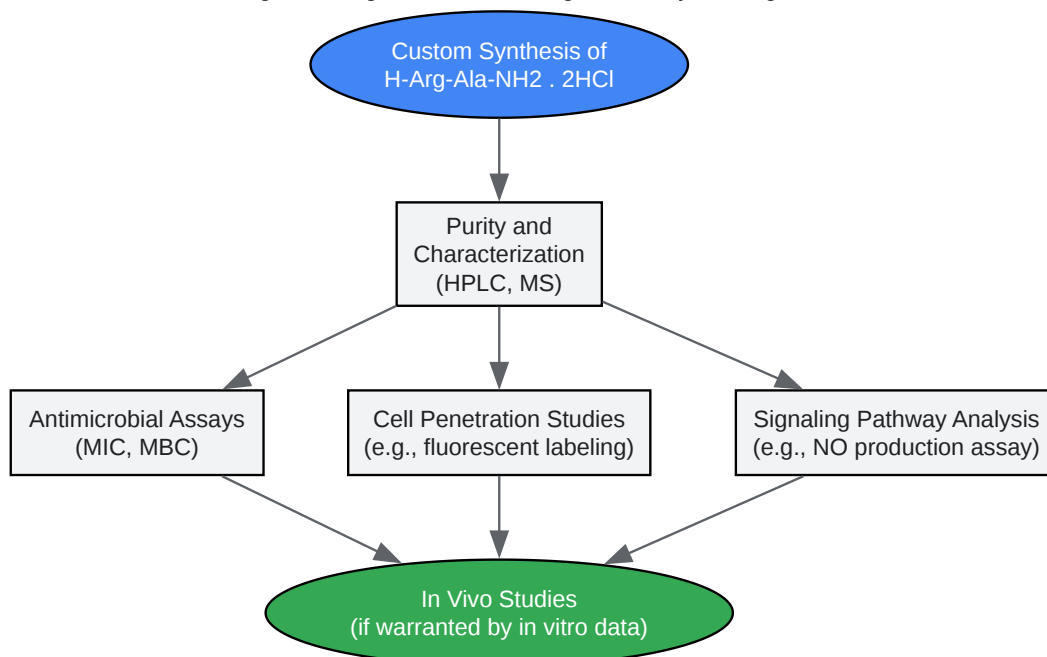
Short arginine-rich peptides are also known to act as cell-penetrating peptides (CPPs), which can facilitate the intracellular delivery of various cargo molecules. It is plausible that H-Arg-Ala-NH₂ could exhibit some cell-penetrating capabilities.

Signaling and Metabolism

Dipeptides can be absorbed and utilized by the body differently than individual amino acids. The Arg-Ala dipeptide could potentially influence nitric oxide (NO) signaling pathways, given that arginine is a substrate for nitric oxide synthase (NOS).

The following diagram illustrates a potential logical relationship for investigating the biological activity of this custom peptide.

Figure 2. Logical Flow for Biological Activity Investigation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [H-Arg-Ala-NH₂ · 2HCl: A Technical Guide to a Custom Dipeptide Amide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15350252#h-arg-ala-nh2-2-hcl-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com